molecular formula C18H16F2N2O2 B6009747 1-(4-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide

1-(4-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide

Cat. No. B6009747
M. Wt: 330.3 g/mol
InChI Key: AVKDCJGSZIZJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-N-(4-fluorophenyl)prolinamide is a chemical compound that belongs to the class of proline derivatives. It is commonly referred to as FPPP and has gained significant attention in the scientific community due to its potential applications in research and development. In

Mechanism of Action

FPPP is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, FPPP increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling is thought to underlie the rewarding effects of drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPPP are primarily related to its inhibition of the dopamine transporter. Increased dopamine signaling in the brain's reward system is thought to underlie the reinforcing effects of drugs of abuse. FPPP has been shown to produce similar effects to cocaine and amphetamines in animal studies, suggesting that it may have abuse potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPPP is its potency as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of the dopamine transporter in various physiological and pathological processes. However, FPPP's abuse potential and potential for neurotoxicity limit its use in certain experiments. Additionally, FPPP's solubility in organic solvents can make it challenging to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on FPPP. One direction is the development of new drugs targeting the dopamine transporter based on FPPP's structure. Another direction is the investigation of FPPP's potential neurotoxicity and its effects on the brain's reward system. Additionally, FPPP could be used to study the role of the dopamine transporter in various psychiatric disorders, such as addiction and depression. Further research is needed to fully understand the potential applications and limitations of FPPP in scientific research.

Synthesis Methods

The synthesis of FPPP involves the reaction of 4-fluorobenzoyl chloride with 4-fluoroaniline in the presence of triethylamine and dichloromethane. The resulting product is then reacted with N-Boc-proline in the presence of N,N'-dicyclohexylcarbodiimide and dimethylaminopyridine to obtain FPPP. The synthesis of FPPP is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

FPPP has found applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. It has been used as a reference compound for the development of new drugs targeting the dopamine transporter. FPPP has also been used to study the effects of dopamine transport inhibitors on the brain's reward system. Additionally, FPPP has been used to investigate the role of the dopamine transporter in the development of addiction and other psychiatric disorders.

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-13-5-3-12(4-6-13)18(24)22-11-1-2-16(22)17(23)21-15-9-7-14(20)8-10-15/h3-10,16H,1-2,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKDCJGSZIZJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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